![molecular formula C22H23BrN2O2 B14776625 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is a complex organic compound that features a bromomethyl group attached to a pyridine ring, with two methoxyphenylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as a pyridine derivative, followed by the introduction of the methoxyphenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles, such as using less hazardous solvents and reagents, to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, reduction can produce methyl derivatives, and substitution can result in a wide range of functionalized compounds.
科学的研究の応用
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, but typically involve interactions with nucleophilic sites on proteins or nucleic acids.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the pyridine ring and methoxyphenylmethyl groups.
4-(Bromomethyl)-2-biphenylcarbonitrile: Contains a biphenyl group instead of the pyridine ring.
Methyl 4-bromobenzoate: Similar bromomethyl group but different overall structure.
Uniqueness
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is unique due to its combination of a bromomethyl group with a pyridine ring and methoxyphenylmethyl groups. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C22H23BrN2O2 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C22H23BrN2O2/c1-26-20-7-3-17(4-8-20)15-25(22-13-19(14-23)11-12-24-22)16-18-5-9-21(27-2)10-6-18/h3-13H,14-16H2,1-2H3 |
InChIキー |
QVQXTUYBWSAGSN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=CC(=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


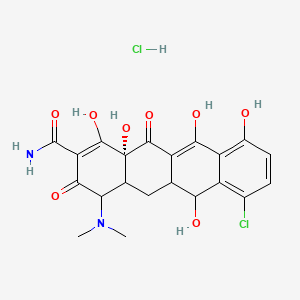
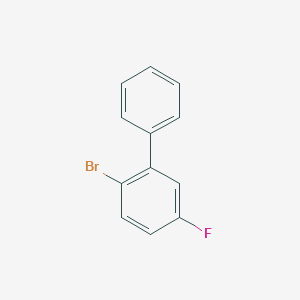


![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
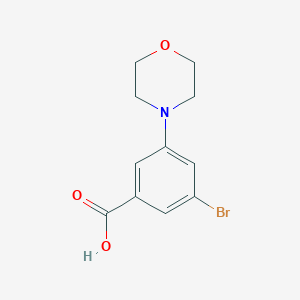

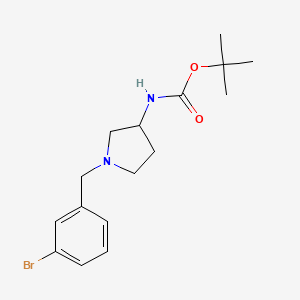
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
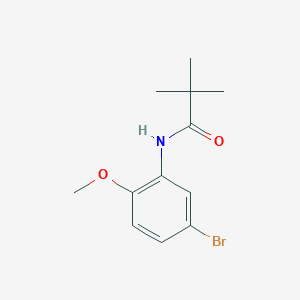

![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
